molecular formula C15H17F3N6O3 B4650911 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4650911
M. Wt: 386.33 g/mol
InChI Key: ZZVBCWCOFZPCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a highly specialized and complex compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the core pyrazole structure. The cyclopropyl and trifluoromethyl groups are incorporated via targeted reactions, often utilizing cyclopropyl boronic acid and trifluoromethylating agents respectively. Nitration and carboxamide formation follow, with careful control of conditions such as temperature, solvent, and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial-scale production employs optimized processes to ensure high yield and purity. This often involves continuous flow chemistry techniques to facilitate the rapid and efficient synthesis of the compound. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are used to achieve the required purity levels for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

The compound is known to undergo a variety of chemical reactions:

  • Oxidation: : The nitro group can be oxidized to form nitroso derivatives.

  • Reduction: : The nitro group can also be reduced to an amine.

  • Substitution: : Electrophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and nitric acid.

  • Reduction: : Reducing agents like hydrogen gas with a palladium catalyst, or sodium borohydride, are often used.

  • Substitution: : Reagents such as halogens (chlorine, bromine) or other electrophiles in the presence of Lewis acids.

Major Products

  • Oxidation: : Formation of nitroso derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various electrophilic substitution products depending on the reagents used.

Scientific Research Applications

This compound has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential role in modulating biological pathways.

  • Medicine: : Studied for its possible therapeutic effects, particularly in targeting specific proteins or enzymes.

  • Industry: : Utilized in the development of new materials with specialized properties.

Mechanism of Action

The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors. The trifluoromethyl and cyclopropyl groups may enhance its binding affinity and specificity. Pathways involved could include inhibition of enzymatic activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and application profiles. Similar compounds might include other pyrazole derivatives with different substituents.

Hope this is just what you needed!

Properties

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O3/c1-22-8-11(24(26)27)13(21-22)14(25)19-5-2-6-23-10(9-3-4-9)7-12(20-23)15(16,17)18/h7-9H,2-6H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVBCWCOFZPCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.